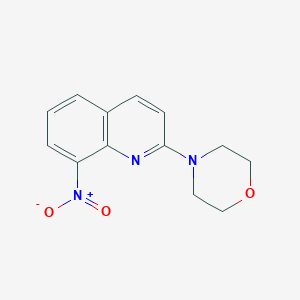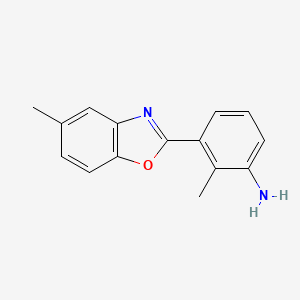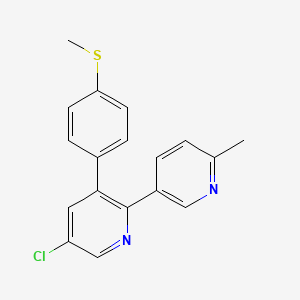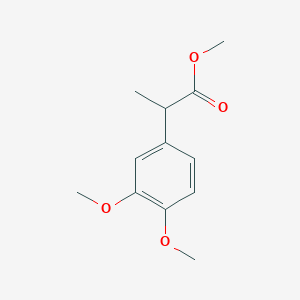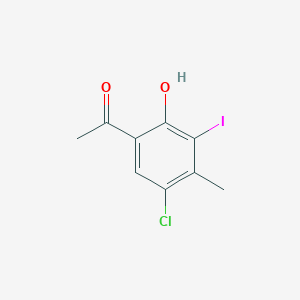
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone
Overview
Description
“1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone” is a hydroxylated aromatic acetophenone . Its molecular formula is C9H8ClIO2 and it has a molecular weight of 310.52 .
Synthesis Analysis
The compound can be synthesized from 5′-chloro-2′-hydroxy-4′-methylacetophenone through iodination by pyridinium iodochloride .
Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone” consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 2 oxygen atoms .
Chemical Reactions Analysis
The compound is highly reactive and has been used in various chemical reactions. For instance, it has been used in the preparation of other compounds through Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate with aluminium chloride without solvent at 150° .
Scientific Research Applications
Chemical Structure and Properties
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone is a chemical compound with specific structural features that include chlorine, hydroxy, iodo, and methyl groups attached to a phenyl ethanone backbone. Its unique structure has been the subject of various scientific studies focusing on its synthesis and characterization. For instance, Majumdar (2016) detailed an unprecedented hydrogen-bonded crystal structure of this compound, revealing insights into its molecular geometry and physicochemical properties through techniques like single crystal XRD, IR, UV-Vis, and mass spectroscopy (Majumdar, 2016).
Synthesis and Derivatives
Several studies have focused on the synthesis of this compound and its derivatives, exploring different methods and conditions for efficient production. For example, Sherekar et al. (2022) discussed the synthesis of a related compound, highlighting the antimicrobial properties attributed to the presence of chlorine substituents (Sherekar - et al., 2022). Additionally, Moskvina et al. (2015) investigated the condensation of related ethanone compounds, showcasing their utility in producing heterocyclic compounds useful in various chemical applications (Moskvina et al., 2015).
Biological Activities and Applications
The biological activities of 1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone and its analogs have been a key area of research. For example, Akamanchi et al. (1999) synthesized a series of substituted ethanone derivatives, including a compound structurally similar to the target compound, to evaluate their platelet aggregation inhibitory activity. This study indicated potential therapeutic applications of these compounds in managing conditions related to platelet aggregation (Akamanchi et al., 1999).
Pharmaceutical and Medicinal Research
Heterocyclic compounds like 1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone play a significant role in pharmaceutical and medicinal research. Their unique structures make them suitable as building blocks in drug development. Wanjari (2020) explored the synthesis and antimicrobial activity of a structurally similar compound, highlighting its potential in developing new antimicrobial agents (Wanjari, 2020).
Advanced Material Science
The compound's unique structure and properties also make it a candidate for advanced material science research. Studies like Majumdar's (2016) provide valuable insights into the molecular structure and dynamics that can inform the development of new materials with specific properties tailored for various industrial applications (Majumdar, 2016).
properties
IUPAC Name |
1-(5-chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-4-7(10)3-6(5(2)12)9(13)8(4)11/h3,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEYBRZCZBLABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1I)O)C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)
![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)
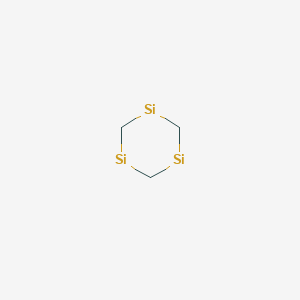

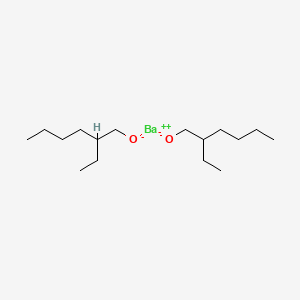

![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)

